molecular formula C11H9NO3 B8433100 1-Methoxy-5-nitronaphthalene CAS No. 4900-64-5

1-Methoxy-5-nitronaphthalene

Cat. No. B8433100
CAS RN: 4900-64-5
M. Wt: 203.19 g/mol
InChI Key: YRTHRGMKQNPGCN-UHFFFAOYSA-N
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Patent
US04543352

Procedure details

Hydrazine hydrate (150 ml) is added slowly to a stirred mixture of 5-methoxy-1-nitro-naphthalene (320 g), and palladized charcoal (0.1 g) in 95% ethanol (2 liters) previously warmed to 50° C. When the hydrazine addition is complete, additional palladized charcoal (0.1 g) is added and the mixture heated to reflux for about one hour. The reaction mixture is filtered through Celite and the filtrate evaporated in vacuo resulting in a white solid which is recrystallized from H2O and ethanol.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.NN.[CH3:4][O:5][C:6]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:7]=1[CH:8]=[CH:9][CH:10]=[C:11]2[N+:16]([O-])=O.C.NN>C(O)C>[NH2:16][C:11]1[C:12]2[C:7](=[C:6]([O:5][CH3:4])[CH:15]=[CH:14][CH:13]=2)[CH:8]=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
O.NN
Name
Quantity
320 g
Type
reactant
Smiles
COC1=C2C=CC=C(C2=CC=C1)[N+](=O)[O-]
Name
Quantity
0.1 g
Type
reactant
Smiles
C
Name
Quantity
2 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
resulting in a white solid which
CUSTOM
Type
CUSTOM
Details
is recrystallized from H2O and ethanol

Outcomes

Product
Name
Type
Smiles
NC1=CC=CC2=C(C=CC=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.